molecular formula C15H13BrO4 B2814724 (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone CAS No. 1632406-52-0

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone

Cat. No.: B2814724
CAS No.: 1632406-52-0
M. Wt: 337.169
InChI Key: TYKMUOUOUNWQND-UHFFFAOYSA-N
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Description

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13BrO4 and a molecular weight of 337.17 g/mol . This compound is characterized by the presence of a bromine atom, hydroxyl group, and two methoxy groups attached to a phenyl ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The bromine atom can participate in halogen bonding, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-hydroxyphenyl)(3,4-dimethoxyphenyl)methanone: Similar structure with a different position of the methoxy groups.

    (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone: Contains only one methoxy group.

    (5-Bromo-2-hydroxyphenyl)(3,5-dihydroxyphenyl)methanone: Hydroxyl groups instead of methoxy groups.

Uniqueness

(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-11-5-9(6-12(8-11)20-2)15(18)13-7-10(16)3-4-14(13)17/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKMUOUOUNWQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=C(C=CC(=C2)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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